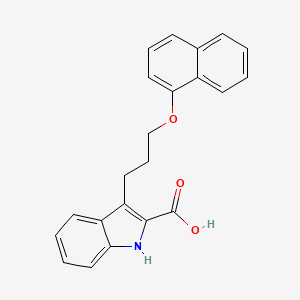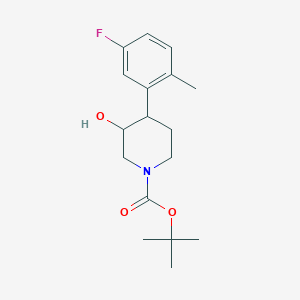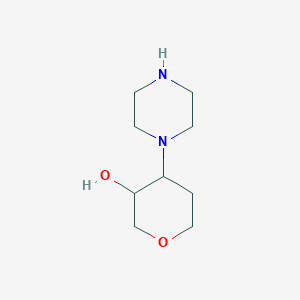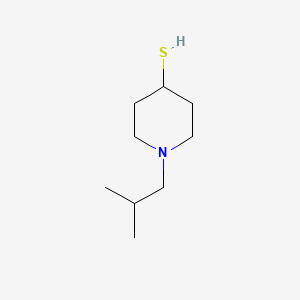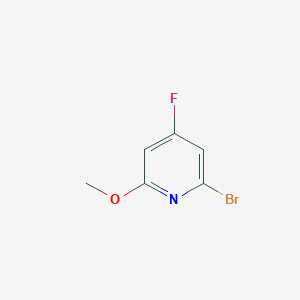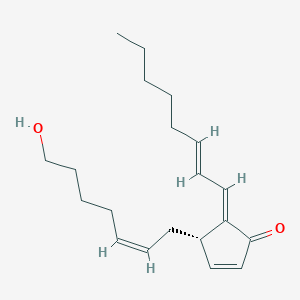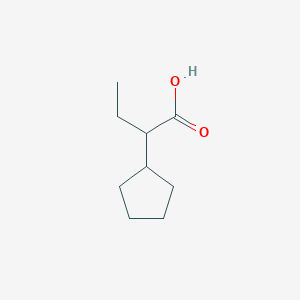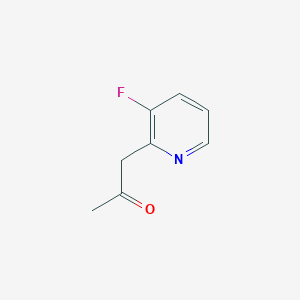
2-(Chloromethoxy)-4-methyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethoxy)-4-methyl-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloromethoxy group and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 2-(Chloromethoxy)-4-methyl-1-nitrobenzene typically involves the chloromethylation of 4-methyl-1-nitrobenzene. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Chloromethoxy)-4-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Scientific Research Applications
2-(Chloromethoxy)-4-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or resins.
Pharmaceutical Research: The compound can be used in the synthesis of potential drug candidates or as a building block for bioactive molecules.
Chemical Biology: It can be used to study the effects of nitroaromatic compounds on biological systems and to develop new biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)-4-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions vary depending on the specific context and application.
Comparison with Similar Compounds
2-(Chloromethoxy)-4-methyl-1-nitrobenzene can be compared to other nitrobenzene derivatives, such as:
2-(Chloromethoxy)-1-nitrobenzene: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
4-Methyl-1-nitrobenzene: Lacks the chloromethoxy group, making it less versatile in nucleophilic substitution reactions.
2-(Methoxymethyl)-4-methyl-1-nitrobenzene: Similar structure but with a methoxymethyl group instead of a chloromethoxy group, which can influence its chemical behavior.
The presence of the chloromethoxy group in this compound makes it unique and provides specific reactivity that can be exploited in various chemical processes.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(chloromethoxy)-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-2-3-7(10(11)12)8(4-6)13-5-9/h2-4H,5H2,1H3 |
InChI Key |
FUBDCJMZWUPMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde](/img/structure/B15252134.png)
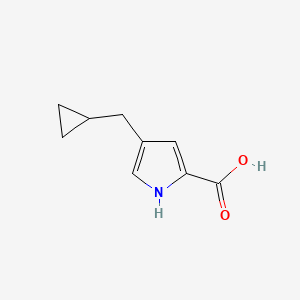
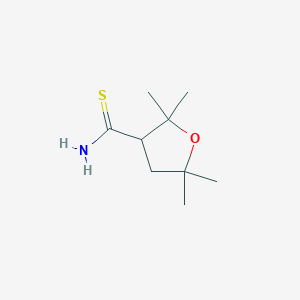
![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)
![(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride](/img/structure/B15252175.png)

